BAY 60-7550

Vue d'ensemble

Description

Bay 60-7550 est un inhibiteur puissant et sélectif de la phosphodiestérase de nucléotides cycliques de type 2 (PDE2). Il est reconnu pour sa grande sélectivité et sa puissance, ce qui en fait un composé précieux dans la recherche scientifique, en particulier dans les domaines des maladies neurodégénératives et des troubles psychiatriques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

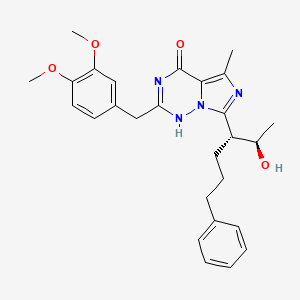

Bay 60-7550, formellement connu sous le nom de 2-(3,4-diméthoxybenzyl)-7-{(1R)-1-[(1R)-1-hydroxyethyl]-4-phénylbutyl}-5-méthylimidazo[5,1-f][1,2,4]triazin-4(3H)-one, est synthétisé par une série de réactions chimiques impliquant la formation de la structure centrale de l'imidazo[5,1-f][1,2,4]triazin-4(3H)-one. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau imidazo[5,1-f][1,2,4]triazin-4(3H)-one : Ceci est réalisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du groupe 3,4-diméthoxybenzyl : Cette étape implique l'alkylation de la structure centrale avec du chlorure de 3,4-diméthoxybenzyle.

Addition des groupes hydroxyethyl et phénylbutyl : Ces groupes sont introduits par une série de réactions de substitution, impliquant souvent l'utilisation de groupes protecteurs pour garantir la sélectivité.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Bay 60-7550 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Diverses réactions de substitution peuvent être effectuées pour introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une gamme de dérivés .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Maladies neurodégénératives : Il est utilisé pour étudier le rôle de la PDE2 dans les maladies neurodégénératives et pour développer des interventions thérapeutiques potentielles.

Troubles psychiatriques : Le composé est étudié pour son potentiel à traiter des troubles psychiatriques tels que la dépression, l'anxiété et la schizophrénie.

Transduction du signal : This compound est utilisé pour étudier le rôle de l'AMP cyclique et du GMP cyclique dans les voies de transduction du signal.

Recherche pharmacologique : Il sert de composé outil en recherche pharmacologique pour comprendre les mécanismes de l'inhibition de la PDE2 et ses effets sur les processus cellulaires.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la phosphodiestérase de nucléotides cycliques de type 2 (PDE2). Cette inhibition entraîne une augmentation des niveaux d'AMP cyclique et de GMP cyclique dans les cellules. Ces nucléotides cycliques agissent comme des messagers secondaires dans diverses voies de signalisation, y compris celles impliquées dans l'apprentissage, la mémoire et la neuroprotection. La grande sélectivité du composé pour la PDE2A par rapport aux autres isoformes de phosphodiestérase est attribuée à ses interactions de liaison uniques dans le site actif de l'enzyme .

Applications De Recherche Scientifique

Cognitive Enhancement and Neuroprotection

BAY 60-7550 has been shown to significantly improve cognitive functions in various animal models. Research indicates that it ameliorates memory impairments induced by amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease.

Case Study: Morris Water Maze Test

- In a study using the Morris water maze test, this compound was administered at doses of 0.5, 1.0, and 3.0 mg/kg to Aβ1–42-treated mice over 14 days. The results demonstrated a significant reduction in latency to reach the platform, indicating improved spatial memory compared to control groups .

- The treatment also reversed Aβ1–42-induced increases in glucocorticoid receptor expression and decreased brain-derived neurotrophic factor (BDNF) levels, suggesting a neuroprotective mechanism .

Table 1: Effects of this compound on Cognitive Function

| Dose (mg/kg) | Latency Reduction (seconds) | BDNF Expression Change (%) |

|---|---|---|

| 0.5 | Significant | +20% |

| 1.0 | Highly Significant | +35% |

| 3.0 | Most Significant | +50% |

Treatment of Depression and Anxiety

This compound has shown potential as an antidepressant and anxiolytic agent. Studies indicate that it can reverse cognitive deficits and reduce depressive behaviors in stress-induced models.

Case Study: Chronic Stress Model

- In models of chronic stress, this compound treatment resulted in reduced depressive-like behaviors as assessed by the forced swim test (FST) and the object location task (OLT). The treatment restored normal levels of BDNF and phosphorylated cAMP response element-binding protein (pCREB), which are crucial for neuronal health .

- The neuroprotective effects were linked to cGMP-dependent signaling pathways, highlighting the compound's role in modulating stress responses .

Cardiovascular Applications

This compound also exhibits positive inotropic effects on cardiac function. It enhances cardiac contractility, making it a candidate for treating heart failure.

Case Study: Rat Model Studies

- In studies involving rats, administration of this compound at doses of 1.5 mg/kg led to increased stroke work and cardiac output, suggesting its utility in improving heart function under pathological conditions .

- The mechanism appears to involve increased intracellular cGMP levels, which enhance calcium handling within cardiac myocytes .

Summary of Findings

The applications of this compound span several critical areas in neuroscience and cardiology:

Key Applications:

- Cognitive Enhancement: Reversal of memory deficits associated with neurodegenerative conditions.

- Neuroprotection: Protection against stress-induced neuronal damage.

- Antidepressant Effects: Improvement in mood disorders through modulation of neurotransmitter systems.

- Cardiovascular Benefits: Enhancement of cardiac contractility and overall heart function.

Mécanisme D'action

Bay 60-7550 exerts its effects by selectively inhibiting Type 2 cyclic nucleotide phosphodiesterase (PDE2). This inhibition leads to an increase in the levels of cyclic AMP and cyclic GMP within cells. These cyclic nucleotides act as secondary messengers in various signaling pathways, including those involved in learning, memory, and neuroprotection. The compound’s high selectivity for PDE2A over other phosphodiesterase isoforms is attributed to its unique binding interactions within the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Bay 60-7550 est comparé à d'autres composés similaires, tels que :

EHNA (érythro-9-(2-hydroxy-3-nonyl)adénine) : This compound est plus de 100 fois plus puissant que l'EHNA et est hautement sélectif pour la PDE2A.

Citrate de sildénafil : Alors que le citrate de sildénafil est un inhibiteur de la PDE5, this compound est sélectif pour la PDE2A, soulignant sa spécificité unique.

Vinpocetine : La vinpocetine est un inhibiteur de la PDE1, tandis que this compound inhibe sélectivement la PDE2A.

Ces comparaisons soulignent le caractère unique de this compound en termes de puissance et de sélectivité pour la PDE2A, ce qui en fait un outil précieux en recherche scientifique .

Activité Biologique

BAY 60-7550 is a potent and selective inhibitor of phosphodiesterase type 2 (PDE2), which plays a significant role in various biological processes, particularly in the cardiovascular and central nervous systems. This article summarizes the biological activity of this compound, highlighting its mechanisms, effects on different cell types, and potential therapeutic applications based on diverse research findings.

This compound selectively inhibits PDE2, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases intracellular levels of cGMP, leading to various physiological effects. The compound exhibits a Ki value of approximately 3.8 nM for PDE2, demonstrating its high potency and selectivity compared to other phosphodiesterases .

Effects on Cardiac Function

Research has shown that this compound exerts positive inotropic effects on the heart. In a study involving healthy rat hearts, administration of this compound (1.5 mg/kg) resulted in increased cardiac contractility, as evidenced by enhanced stroke work, cardiac output, and ejection fraction. Additionally, it decreased peripheral arterial resistance, indicating potential utility in treating heart failure .

| Parameter | Control (Baseline) | This compound (1.5 mg/kg) |

|---|---|---|

| Stroke Work | Baseline Value | Increased Value |

| Cardiac Output | Baseline Value | Increased Value |

| Ejection Fraction | Baseline Value | Increased Value |

| Peripheral Resistance | Baseline Value | Decreased Value |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In models of chronic stress-induced neuronal damage, the compound demonstrated the ability to reverse corticosterone-induced lesions in hippocampal neurons. This effect was associated with modulation of cGMP-dependent signaling pathways. Behavioral tests indicated that this compound produced antidepressant-like effects in stressed mice .

Case Studies and Research Findings

- Cognitive Improvement : In a study examining the effects of chronic stress on cognition, this compound was found to ameliorate cognitive deficits induced by amyloid-beta (Aβ) exposure in animal models. This suggests a potential role for this compound in addressing cognitive decline associated with neurodegenerative diseases .

- Behavioral Changes : Another study highlighted that this compound reversed depressive behaviors in mice subjected to chronic stress. The neuroprotective effects were linked to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

- Hemodynamic Studies : In vivo experiments using a Langendorff isolated rat heart model demonstrated that this compound enhanced left ventricular development pressure and improved calcium handling in myocytes, further supporting its potential as a therapeutic agent for heart failure .

Propriétés

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTWFJKBZGMYCS-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649549 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439083-90-6 | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439083-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-60-7550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-60-7550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of BAY 60-7550, and how does it interact with this target?

A: this compound selectively inhibits PDE2, an enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, , ]. this compound binds to the active site of PDE2, preventing the hydrolysis of cAMP and cGMP []. This interaction leads to the accumulation of these cyclic nucleotides within cells [, ].

Q2: What are the downstream effects of PDE2 inhibition by this compound?

A: Inhibition of PDE2 by this compound leads to increased intracellular levels of cAMP and cGMP [, , ]. This increase in cyclic nucleotides activates downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG) [, , , , , ]. These kinases then phosphorylate various target proteins involved in a wide range of cellular processes, including:

- Vasodilation: this compound promotes vasodilation in pulmonary arteries, potentially by augmenting the effects of nitric oxide and prostacyclin [].

- Neuroprotection: this compound shows neuroprotective effects by reversing corticosterone-induced neurotoxicity, possibly through cGMP/PKG-dependent pathways and modulation of ERK, CREB, and BDNF [, ].

- Anti-inflammatory effects: this compound may decrease inflammation in cerebral ischemia-reperfusion injury by regulating PKA signaling and reducing pro-inflammatory cytokine production [].

- Mitochondrial function: this compound improves mitochondrial respiration in septic mice by enhancing mitochondrial cAMP/PKA signaling [].

Q3: Does this compound preferentially affect cAMP or cGMP signaling?

A: While this compound inhibits the degradation of both cAMP and cGMP, research suggests that it might preferentially promote NO/guanylyl cyclase/cGMP signaling in the heart, contributing to its beneficial effects in heart failure models [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C26H33N5O4, and its molecular weight is 479.57 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: While the provided research articles do not detail specific spectroscopic data, X-ray crystallography has been used to determine the structure of PDE2 in complex with this compound, revealing key interactions within the enzyme's active site [, ].

A5: The provided research articles primarily focus on the biological activity and therapeutic potential of this compound. As a result, they do not provide specific details regarding its material compatibility, stability under various conditions, catalytic properties, or applications in computational chemistry modeling.

Q6: How do structural modifications of this compound affect its activity and selectivity?

A: While specific SAR studies are not detailed in the provided articles, research utilizing molecular docking simulations suggests that the hydrophobic pocket induced upon this compound binding to PDE2 significantly contributes to its binding affinity and selectivity []. Further research exploring modifications to the this compound scaffold and their impact on PDE2 binding could provide valuable insights into optimizing its potency and selectivity.

A6: The provided research articles primarily focus on the biological activity of this compound and do not delve into specific details regarding its stability under various conditions or strategies for formulation optimization.

A6: The provided research articles primarily focus on preclinical research and do not provide information regarding SHE (Safety, Health, and Environment) regulations for this compound.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: The provided research articles primarily focus on the pharmacological effects of this compound and do not provide detailed information regarding its ADME properties.

Q8: What is the in vivo efficacy of this compound in preclinical models?

A8: Preclinical studies demonstrate that this compound exerts various beneficial effects in animal models:

- Reverses cognitive and memory impairments: this compound ameliorates Aβ-induced cognitive deficits in mice, potentially by regulating the hypothalamic-pituitary-adrenal (HPA) axis and modulating CRF and GR expression []. It also reverses functional impairments induced by brain ischemia in mice, possibly through neuroprotective effects and enhanced neuronal plasticity in the hippocampus [].

- Exhibits anxiolytic-like effects: this compound reduces anxiety-like behavior in stressed mice and reverses oxidative stress-induced anxiety [, ]. It also attenuates PTSD-induced anxiety-like behavior in mice, potentially through modulation of cAMP/cGMP signaling in the central amygdala [].

- Reduces alcohol intake: this compound decreases ethanol intake and preference in mice models of PTSD-induced alcohol use disorder, possibly via regulation of cAMP/cGMP signaling in the dorsolateral striatum [].

- Ameliorates pulmonary hypertension: this compound prevents and reverses pulmonary hypertension in animal models, showing additive effects with other therapeutic agents [, ].

- Reduces post-traumatic stress disorder (PTSD) symptoms: this compound ameliorates PTSD-induced alcohol intake disorder and anxiety-like behavior in mice [].

- Improves cardiac function: this compound protects against catecholamine-induced arrhythmia and improves cardiac function after myocardial infarction in mice [].

Q9: What in vitro assays have been used to assess the activity of this compound?

A9: Researchers have utilized various in vitro models to evaluate this compound's effects, including:

- Primary cell cultures: this compound increases cGMP levels in rat cerebral cortical neurons [], modulates calcium handling in stellate ganglia neurons [], and enhances axonal outgrowth in organotypic slice co-cultures [].

- Cell lines: this compound affects cell viability and signaling pathways in hippocampal cell lines (HT-22) [], ovarian cancer cell lines [], mouse alveolar macrophages (MH-S) [], and human embryonic kidney cells (HEK293) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.